molecular formula C16H10F6N2O4 B6002654 N-[3,5-bis(trifluoromethyl)phenyl]-2-(2-nitrophenoxy)acetamide

N-[3,5-bis(trifluoromethyl)phenyl]-2-(2-nitrophenoxy)acetamide

Cat. No. B6002654
M. Wt: 408.25 g/mol
InChI Key: DOIJPFNQCNJJBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3,5-bis(trifluoromethyl)phenyl]-2-(2-nitrophenoxy)acetamide, commonly known as BTF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BTF is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 396.33 g/mol.

Mechanism of Action

The mechanism of action of BTF is not yet fully understood. However, it has been suggested that BTF may act as an inhibitor of enzymes involved in various biological processes, including cell division and DNA replication. BTF has also been shown to interact with proteins involved in signal transduction pathways, leading to the modulation of cellular responses.
Biochemical and Physiological Effects:
BTF has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that BTF can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. BTF has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. In addition, BTF has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

BTF has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. BTF is also stable under a wide range of conditions, making it suitable for use in various experimental setups. However, BTF has some limitations, including its relatively high cost compared to other compounds and its low solubility in aqueous solutions.

Future Directions

There are several future directions for research on BTF. One area of interest is the development of BTF-based materials with unique properties, such as fluorescence and conductivity. Another area of interest is the identification of new biological targets for BTF, which could lead to the development of new drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of BTF and its potential applications in various fields.

Synthesis Methods

BTF can be synthesized using a multi-step process that involves the reaction of 3,5-bis(trifluoromethyl)aniline with 2-nitrophenol and chloroacetyl chloride. The reaction mixture is then subjected to reflux conditions, and the product is isolated using column chromatography. The yield of BTF obtained using this method is approximately 50%.

Scientific Research Applications

BTF has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, BTF has been identified as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In material science, BTF has been used as a building block for the synthesis of new materials with unique properties. In environmental science, BTF has been used as a fluorescent probe for the detection of environmental pollutants.

properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-2-(2-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F6N2O4/c17-15(18,19)9-5-10(16(20,21)22)7-11(6-9)23-14(25)8-28-13-4-2-1-3-12(13)24(26)27/h1-7H,8H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOIJPFNQCNJJBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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